molecular formula C16H11NO3 B13804373 (4-acetylphenyl) 4-cyanobenzoate

(4-acetylphenyl) 4-cyanobenzoate

Cat. No.: B13804373
M. Wt: 265.26 g/mol
InChI Key: QBFVJBXYIONPHU-UHFFFAOYSA-N
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Description

(4-Acetylphenyl) 4-cyanobenzoate is an ester compound comprising a 4-acetylphenyl group esterified to 4-cyanobenzoic acid. The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, while the cyano group on the benzoate moiety enhances reactivity toward nucleophilic attack. Such structural features make it a candidate for applications in pharmaceuticals, polymer chemistry, and materials science .

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(4-acetylphenyl) 4-cyanobenzoate

InChI

InChI=1S/C16H11NO3/c1-11(18)13-6-8-15(9-7-13)20-16(19)14-4-2-12(10-17)3-5-14/h2-9H,1H3

InChI Key

QBFVJBXYIONPHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-acetylphenyl) 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-acetylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-acetylphenyl) 4-cyanobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-acetylphenyl) 4-cyanobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect the compound’s binding affinity and specificity towards various biological targets, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Cyanobenzoate

  • Structure: Ethyl ester of 4-cyanobenzoic acid.
  • Synthesis: Typically prepared via esterification of 4-cyanobenzoic acid with ethanol under acidic or catalytic conditions.
  • Physical Properties: Lower molecular weight (191.18 g/mol) compared to (4-acetylphenyl) 4-cyanobenzoate (estimated ~265 g/mol). Ethyl 4-cyanobenzoate is reported for research use under controlled conditions, with safety data highlighting precautions for skin/eye irritation .
  • Reactivity : The ethyl group is less sterically hindered than 4-acetylphenyl, facilitating faster hydrolysis under basic conditions.
  • Applications: Used as an intermediate in synthesizing cholinesterase ligands for neurological imaging, as seen in studies with N-methylpiperidin-4-yl 4-cyanobenzoate .

(4-Chlorophenyl) 4-Nitrobenzoate

  • Structure : Combines a 4-chlorophenyl group with a 4-nitrobenzoate ester.
  • Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, enhancing electrophilicity compared to the cyano group (-CN). This increases reactivity in nucleophilic aromatic substitution but reduces stability under reducing conditions.

[4-(4-Aminobenzoyl)oxyphenyl] 4-Aminobenzoate (ABHQ)

  • Structure: Features dual 4-aminobenzoate groups linked via a benzoyloxy bridge.
  • Functional Groups: The amino (-NH₂) groups enhance solubility in polar solvents and enable participation in polymerization or crosslinking reactions.

N-Methylpiperidin-4-yl 4-Cyanobenzoate

  • Structure: Piperidine-substituted ester of 4-cyanobenzoic acid.
  • Reactivity : The N-methylpiperidinyl group enhances solubility in aqueous media and facilitates interactions with enzymes like butyrylcholinesterase. Comparative absorbance scans show distinct binding kinetics compared to acetylphenyl analogs, suggesting tailored biochemical applications .

Comparative Analysis of Key Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
This compound ~265 Acetyl, cyano Condensation reactions, nucleophilic addition Pharmaceutical intermediates, polymers
Ethyl 4-cyanobenzoate 191.18 Ethyl, cyano Hydrolysis, ester exchange Neurological imaging agents
(4-Chlorophenyl) 4-nitrobenzoate 277.66 Chloro, nitro Electrophilic substitution Organic synthesis
ABHQ 348.35 Amino, benzoyloxy Polymerization, crosslinking High-performance polymers
N-Methylpiperidin-4-yl 4-cyanobenzoate 244.28 Piperidinyl, cyano Enzyme inhibition Cholinesterase-targeted therapeutics

Research Findings and Trends

  • Synthetic Yields: Pyridin-2-one derivatives synthesized from N-(4-acetylphenyl)-2-cyanoacetamide achieved 65–75% yields under reflux conditions, suggesting analogous methods could apply to this compound .
  • Biochemical Interactions: 4-Cyanobenzoate esters exhibit variable affinity for cholinesterases depending on the ester group, with N-methylpiperidinyl derivatives showing stronger binding than ethyl or acetylphenyl analogs .
  • Thermal Stability: The acetyl group in this compound may improve thermal stability compared to ethyl esters, as seen in related compounds like ethyl 5-(4-acetylphenyl)pentanoate .

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